trans-1-Methyl-2-propylcyclohexane

Description

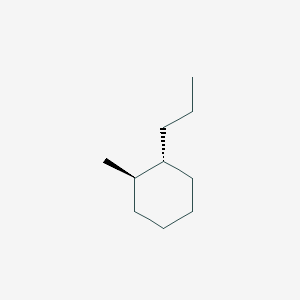

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-1-methyl-2-propylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-3-6-10-8-5-4-7-9(10)2/h9-10H,3-8H2,1-2H3/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYJEKBXVYKYRA-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCCCC1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1CCCC[C@H]1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901025737 | |

| Record name | trans-1-Methyl-2-propylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42806-77-9 | |

| Record name | Cyclohexane, trans- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73980 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-1-Methyl-2-propylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 42806-77-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Analysis and Stereochemistry of Trans 1 Methyl 2 Propylcyclohexane

Conformational Analysis of trans-1-Methyl-2-propylcyclohexane

Analysis of Steric Interactions and Strain Energy

The conformational preference of substituted cyclohexanes is primarily dictated by the steric strain arising from interactions between substituents and the cyclohexane (B81311) ring. In the chair conformation, the two primary sources of this strain are 1,3-diaxial interactions and gauche interactions. For this compound, two chair conformations are possible through a ring flip: one with both the methyl and propyl groups in equatorial positions (diequatorial) and the other with both groups in axial positions (diaxial).

The diequatorial conformer is significantly more stable. libretexts.orglibretexts.org This preference is attributed to the avoidance of destabilizing steric interactions that are prominent in the diaxial conformation. The energy difference between conformers is influenced by the size and orientation of the substituents. pressbooks.pub

1,3-diaxial interactions are significant steric repulsions that occur between an axial substituent and the two axial hydrogen atoms on the same side of the cyclohexane ring, located at the C3 and C5 positions relative to the substituent at C1. pressbooks.publibretexts.org These interactions are a major factor in the destabilization of conformations with axial substituents.

In the diaxial conformation of this compound, both the methyl and the propyl groups would experience these destabilizing interactions. The magnitude of this strain is quantified by the "A-value," which represents the free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. chemistrysteps.com

Table 1: A-Values for Common Cyclohexane Substituents

| Substituent | A-Value (kcal/mol) | A-Value (kJ/mol) |

| Methyl | 1.7 | 7.1 |

| Ethyl | 1.8 | 7.5 |

| Isopropyl | 2.2 | 9.2 |

Data sourced from general values for monosubstituted cyclohexanes. askthenerd.comoregonstate.edu

Gauche interactions in substituted cyclohexanes are similar to the gauche interactions observed in butane, occurring when two substituents on adjacent carbons have a dihedral angle of 60°. stackexchange.com In the context of trans-1,2-disubstituted cyclohexanes, a gauche interaction exists between the two equatorial substituents in the more stable diequatorial conformation. libretexts.org This is because the C1-substituent bond and the C2-substituent bond are gauche to each other.

For this compound in its diequatorial conformation, there is a gauche interaction between the methyl and propyl groups. The energy of a gauche interaction between two methyl groups in trans-1,2-dimethylcyclohexane is approximately 0.9 kcal/mol (3.8 kJ/mol). libretexts.org The gauche interaction between a methyl and a propyl group is expected to be of a similar magnitude.

In contrast, the diaxial conformer does not exhibit this specific gauche interaction between the two substituents. However, the immense destabilization from the 1,3-diaxial interactions far outweighs the relatively small strain of the single gauche interaction in the diequatorial conformer. libretexts.org

Experimental Methodologies for Conformational Studies

The conformational equilibrium and the structural details of substituted cyclohexanes like this compound are primarily investigated using spectroscopic techniques.

NMR spectroscopy is a powerful tool for determining the conformational preferences of molecules. In principle, at room temperature, the chair-chair interconversion of cyclohexane derivatives is rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons and carbons. However, at low temperatures, this ring flip can be slowed or "frozen out," allowing for the observation of distinct signals for each conformer.

For this compound, low-temperature ¹H and ¹³C NMR would be expected to show two sets of signals corresponding to the diequatorial and diaxial conformers. The relative intensities of these signals can be used to determine the equilibrium constant and, subsequently, the free energy difference (ΔG°) between the two conformations.

The chemical shifts and coupling constants of the ring protons, particularly the methine protons at C1 and C2, would provide detailed structural information. For instance, axial protons typically resonate at a higher field (lower ppm) than equatorial protons. Furthermore, the coupling constants between adjacent protons (vicinal coupling) are dependent on the dihedral angle between them, with a larger coupling constant generally observed for axial-axial interactions compared to axial-equatorial or equatorial-equatorial interactions. This information can be used to definitively assign the stereochemistry of the substituents in each conformer. While specific NMR data for this compound is not detailed in the provided search results, database entries indicate the existence of ¹³C NMR spectra for the broader class of 1-methyl-2-propylcyclohexane (B1617565). nih.gov

Infrared (IR) spectroscopy can also be used to study conformational isomers. Different conformers of a molecule can exhibit distinct vibrational frequencies, particularly in the "fingerprint region" of the IR spectrum (below 1500 cm⁻¹). C-H stretching and bending vibrations can be sensitive to the conformational environment. By analyzing the IR spectrum at different temperatures, it may be possible to identify bands corresponding to each conformer and study the equilibrium between them. Database entries suggest that vapor phase IR spectra are available for 1-methyl-2-propylcyclohexane. nih.gov

Theoretical and Computational Approaches to Conformational Elucidation

In addition to experimental methods, theoretical and computational chemistry provides valuable insights into the conformational preferences and energetics of molecules like this compound.

Molecular mechanics (MM) is a common computational method used to calculate the strain energies of different conformations. Force fields, such as MMFF94, are parameterized sets of equations and constants that describe the potential energy of a molecule as a function of its geometry. sapub.org By minimizing the steric energy, molecular mechanics can predict the most stable conformation and the energy difference between various conformers. For this compound, these calculations would be expected to show a significant energy preference for the diequatorial conformer over the diaxial conformer, consistent with the analysis of steric interactions.

More advanced quantum mechanical methods, such as ab initio and density functional theory (DFT) calculations, can provide more accurate predictions of conformational energies and geometries. These methods solve the Schrödinger equation for the electronic structure of the molecule, offering a more fundamental description of the forces at play. Such calculations can be used to corroborate experimental findings and to provide detailed information about bond lengths, bond angles, and dihedral angles in the different conformations of this compound.

Empirical Force Field Calculations

Empirical force field methods, a cornerstone of molecular mechanics, calculate the steric energy of a molecule by summing the energetic costs of various strains, such as bond stretching, angle bending, torsional strain, and van der Waals interactions. A key parameter in analyzing substituted cyclohexanes is the "A-value," which represents the energy penalty for a substituent being in the axial position compared to the equatorial position, primarily due to 1,3-diaxial interactions.

The stability of the two chair conformers of this compound can be estimated by considering the A-values for the methyl and n-propyl groups and the gauche interaction between them in the diequatorial conformer.

Diequatorial (e,e) Conformer: This conformation is the most stable. Its primary source of strain is a gauche-butane type interaction between the adjacent equatorial methyl and propyl groups. This interaction has an estimated energetic cost of approximately 0.9 kcal/mol.

Diaxial (a,a) Conformer: This conformation is highly unstable. The steric strain is estimated by summing the A-values of the two axial substituents. The A-value for a methyl group is approximately 1.7 kcal/mol. The A-value for an n-propyl group is slightly larger than that of an ethyl group (1.75 kcal/mol) and is estimated to be around 1.8 kcal/mol. The total strain from 1,3-diaxial interactions is therefore the sum of these values.

The energy difference (ΔE) between the two conformers can be calculated as: ΔE = (A_methyl + A_propyl) - E_gauche ΔE = (1.7 kcal/mol + 1.8 kcal/mol) - 0.9 kcal/mol = 2.6 kcal/mol

This calculation shows a significant energy preference for the diequatorial conformer.

| Parameter | Methyl Group | n-Propyl Group | Gauche Interaction (e,e) | Total Strain (a,a) |

|---|---|---|---|---|

| A-Value (kcal/mol) | 1.70 | ~1.80 | - | - |

| Energy Contribution (kcal/mol) | 1.70 | 1.80 | 0.90 | 3.50 |

Ab Initio Quantum Chemical Calculations

Ab initio quantum chemical calculations provide a more fundamental approach to determining conformational energies by solving approximations to the Schrödinger equation. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to find the minimum energy structures of the conformers and calculate their relative electronic energies.

For this compound, these calculations would involve:

Geometry Optimization: The three-dimensional structures of both the diequatorial (e,e) and diaxial (a,a) conformers are optimized to find their lowest energy states.

Energy Calculation: Single-point energy calculations are performed on the optimized geometries to determine their relative stabilities.

The results of such calculations are expected to confirm the findings from empirical methods, showing a substantial energy difference favoring the diequatorial conformer. These methods can provide a highly accurate value for this energy gap, refining the estimates from A-values by accounting for the complete electronic environment of the molecule. Studies on similar molecules, like trans-1,2-dihalocyclohexanes, have successfully used DFT methods (e.g., B3LYP/6-311+G**) to determine conformational equilibria. nih.gov

| Conformer | Computational Method | Basis Set | Relative Energy (kcal/mol) |

|---|---|---|---|

| Diequatorial (e,e) | DFT (e.g., B3LYP) | e.g., 6-31G | 0.00 (Reference) |

| Diaxial (a,a) | DFT (e.g., B3LYP) | e.g., 6-31G | > 2.5 (Predicted) |

Molecular Dynamics Simulations in Conformational Research

Molecular Dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules by simulating the motion of atoms over time. nih.gov By using a force field to calculate the forces between atoms, MD simulations can model processes like the ring-flip of cyclohexane and determine the relative populations of different conformers. youtube.com

An MD simulation of this compound would reveal:

Conformational Preference: The simulation trajectory would show the molecule predominantly residing in the low-energy diequatorial conformation.

Conformational Transitions: The high-energy diaxial state would be observed only as a transient and infrequent intermediate during the ring-flipping process. The energy barrier for this interconversion is high enough that at room temperature, the molecule spends the vast majority of its time in the diequatorial state. nih.gov

Equilibrium Populations: By analyzing the time spent in each conformation, the simulation can be used to calculate the equilibrium constant (K_eq) and the Gibbs free energy difference (ΔG) between the conformers, providing results that can be directly compared with experimental data.

| Conformer | Predicted Population at 298 K | Relative Stability | Conformational Lifetime |

|---|---|---|---|

| Diequatorial (e,e) | > 99% | High | Long |

| Diaxial (a,a) | < 1% | Low | Transient |

Synthesis and Stereoselective Preparation Methodologies

General Synthetic Strategies for Alkylcyclohexanes

The construction of alkyl-substituted cyclohexane (B81311) rings is a fundamental process in organic synthesis, with applications ranging from the creation of fuel components to pharmaceutical building blocks. researchgate.net Two primary strategies are commonly employed for this purpose: the hydrogenation of aromatic precursors and the alkylation of existing cyclohexane rings or their derivatives.

Catalytic hydrogenation is a widely used industrial process that transforms benzene and its derivatives into their corresponding cyclohexanes. researchgate.netgoogle.com This method is foundational for producing the basic cyclohexane core from readily available aromatic compounds.

Alternatively, alkyl groups can be introduced onto a pre-existing cycloalkane structure. Alkylation reactions, often performed on cyclohexane derivatives like cyclohexanones, provide a direct method for attaching alkyl chains to the ring. echemi.com These methods can involve the formation of reactive intermediates, such as enamines, to facilitate the introduction of alkyl groups at specific positions. youtube.com The choice of strategy often depends on the availability of starting materials and the specific substitution pattern required for the final product.

Stereoselective Synthesis of trans-1-Methyl-2-propylcyclohexane

Achieving the specific trans configuration in 1,2-disubstituted cyclohexanes is a common challenge in stereoselective synthesis. The trans isomer is often the thermodynamically more stable product, as both substituents can occupy equatorial positions in the chair conformation, minimizing steric strain. libretexts.org Synthetic strategies are therefore often designed to favor the formation of this more stable isomer.

Catalytic hydrogenation is a cornerstone for producing the cyclohexane ring from unsaturated precursors like substituted benzenes or cyclohexenes. researchgate.netrsc.org While the hydrogenation of a benzene ring is effective for creating the saturated six-membered ring, controlling the stereochemistry of the resulting substituents can be complex.

A more direct approach to stereochemical control involves the hydrogenation of a substituted cyclohexene. However, the mechanism of catalytic hydrogenation typically involves the syn-addition of hydrogen across the double bond. ucla.edu For example, the hydrogenation of 1-methyl-2-propylcyclohexene would be expected to add both hydrogen atoms to the same face of the ring, leading predominantly to the cis-1-methyl-2-propylcyclohexane product. Therefore, to obtain the trans isomer via this route, specific catalysts and reaction conditions that can override this intrinsic preference or allow for subsequent isomerization to the more stable trans product are necessary.

Alkylation of cyclohexane derivatives offers a more direct and controllable method for establishing the desired trans stereochemistry. A notable example is the alkylation of an enamine derived from a substituted cyclohexanone. For instance, the reaction of an enamine of 4-tert-butylcyclohexanone with propyl iodide has been shown to yield predominantly the trans product. youtube.com The bulky tert-butyl group locks the ring in a specific conformation, and the incoming electrophile (the propyl group) preferentially attacks from the less sterically hindered face, leading to the thermodynamically favored product where the substituents are trans to each other. youtube.com

Intramolecular alkylation reactions can also be employed to construct the cyclohexane ring with a high degree of stereocontrol, a concept known as folding strain stereocontrol. cdnsciencepub.com This method involves the cyclization of a carefully designed acyclic precursor, where the inherent steric biases in the transition state direct the formation of a specific diastereomer. cdnsciencepub.com

The relative stability of stereoisomers is a key factor that can be exploited to control the outcome of a reaction. For 1,2-disubstituted cyclohexanes, the trans isomer, which can adopt a diequatorial conformation, is generally more stable than the cis isomer, which must exist in an axial-equatorial conformation. libretexts.orgspcmc.ac.in The energy difference between these isomers arises from steric interactions, particularly 1,3-diaxial interactions present in conformers with axial substituents. libretexts.org

This thermodynamic preference can be leveraged by using reaction conditions that allow for equilibration between the cis and trans products. For example, in an alkylation reaction, the use of a strong base can potentially deprotonate the carbon alpha to the newly introduced group, allowing for epimerization. Under these equilibrating conditions (e.g., higher temperatures, longer reaction times), the reaction will favor the formation of the more stable trans product. By contrast, kinetically controlled conditions (e.g., low temperature, short reaction time, non-equilibrating reagents) might favor the formation of a less stable isomer. Therefore, careful selection of temperature, base, and reaction time is crucial for maximizing the yield of the desired this compound.

Synthesis of Advanced Derivatives of this compound

Beyond the synthesis of the parent compound, methodologies exist for creating more complex, functionalized derivatives, such as chiral alcohols. These advanced transformations often employ highly selective catalysts, including enzymes.

Biocatalysis has emerged as a powerful tool in organic synthesis due to the exceptional selectivity of enzymes. longdom.org For the synthesis of chiral alcohols from cyclohexane derivatives, oxidoreductase enzymes, such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), are particularly valuable. nih.gov These enzymes can catalyze the asymmetric reduction of a prochiral ketone to a specific enantiomer of a secondary alcohol with very high enantiomeric excess. nih.gov

A potential synthetic route to a chiral alcohol derivative of this compound could involve the oxidation of the cyclohexane at a specific carbon to form a cyclohexanone. This ketone could then be subjected to an enzymatic reduction. The enzyme, operating within a chiral active site, would deliver a hydride (typically from a cofactor like NADPH) to one specific face of the carbonyl group, producing a single enantiomer of the corresponding alcohol. nih.gov

These biocatalytic reactions offer significant advantages, including:

High Enantioselectivity: Often achieving >99% enantiomeric excess (e.e.). nih.gov

Mild Reaction Conditions: Reactions are typically run at ambient temperature and pressure in aqueous media, avoiding harsh chemical reagents. longdom.org

Regioselectivity: Enzymes can distinguish between multiple functional groups on a complex molecule.

The economic feasibility of these processes is often enhanced by cofactor regeneration systems, where a secondary enzyme and a sacrificial substrate are used to recycle the expensive NADPH cofactor. nih.gov This approach allows for the synthesis of valuable, optically pure chiral building blocks from simple precursors.

Data Tables

Table 1: Conformational Stability of 1,2-Disubstituted Cyclohexanes

| Isomer | Conformation | Substituent Positions | Key Steric Interactions | Relative Stability |

| cis | Chair | Axial, Equatorial (a,e) | 1,3-Diaxial Interactions | Less Stable |

| trans | Chair | Equatorial, Equatorial (e,e) | Gauche Interaction | More Stable |

| trans | Chair | Axial, Axial (a,a) | Multiple 1,3-Diaxial Interactions | Least Stable |

This table illustrates the general principles of stability for 1,2-disubstituted cyclohexanes. The trans isomer is more stable because it can adopt a diequatorial conformation, which minimizes sterically unfavorable 1,3-diaxial interactions present in the cis isomer and the diaxial trans conformer. libretexts.orgspcmc.ac.in

Table 2: Biocatalytic Enzymes for Chiral Alcohol Synthesis

| Enzyme Class | Reaction Type | Typical Substrate | Product | Key Feature |

| Ketoreductase (KRED) | Asymmetric Reduction | Ketone | Chiral Secondary Alcohol | High enantioselectivity |

| Alcohol Dehydrogenase (ADH) | Asymmetric Reduction / Oxidation | Ketone / Alcohol | Chiral Alcohol / Ketone | Reversible, cofactor-dependent |

| Lipase / Esterase | Kinetic Resolution | Racemic Ester / Alcohol | Enantiopure Ester and Alcohol | Acyl-transfer reactions |

This table summarizes common enzyme classes used to produce chiral alcohols, a key class of advanced derivatives. KREDs and ADHs are particularly suited for the asymmetric synthesis from prochiral ketones. nih.govunipd.it

Multi-step Chemical Synthesis from Precursors

A plausible and effective multi-step synthesis for this compound can be designed starting from 2-methylcyclohexanone. This pathway involves a sequence of three key transformations: a Grignard reaction to introduce the propyl group and form a tertiary alcohol, followed by an acid-catalyzed dehydration to generate a crucial alkene intermediate, and finally, a stereoselective catalytic hydrogenation to yield the desired trans product.

Step 1: Grignard Reaction of 2-Methylcyclohexanone with Propylmagnesium Bromide

The synthesis commences with the nucleophilic addition of a Grignard reagent to 2-methylcyclohexanone. Propylmagnesium bromide, prepared from the reaction of 1-bromopropane with magnesium metal in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF), serves as the propyl anion source. The reaction is typically carried out at low temperatures, such as 0 °C, to control the reactivity of the Grignard reagent.

The propyl carbanion attacks the electrophilic carbonyl carbon of 2-methylcyclohexanone, leading to the formation of a magnesium alkoxide intermediate. A subsequent aqueous acidic workup (e.g., with dilute HCl or NH₄Cl solution) protonates the alkoxide to yield the tertiary alcohol, 1-propyl-2-methylcyclohexanol. This step creates the basic carbon skeleton required for the final product.

Step 2: Acid-Catalyzed Dehydration of 1-Propyl-2-methylcyclohexanol

The tertiary alcohol obtained from the Grignard reaction is then subjected to an acid-catalyzed dehydration to introduce a double bond into the cyclohexane ring. This elimination reaction is typically carried out by heating the alcohol with a strong acid catalyst, such as phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄).

According to Zaitsev's rule, the major product of this elimination will be the most substituted and therefore most stable alkene. In this case, the dehydration is expected to yield a mixture of isomeric alkenes, with 1-methyl-2-propylcyclohexene being the predominant product. The formation of other isomers, such as 1-propyl-2-methylenecyclohexane, is also possible but in smaller amounts. The reaction mixture is typically distilled to isolate the alkene products.

Step 3: Stereoselective Catalytic Hydrogenation of 1-Methyl-2-propylcyclohexene

The final and stereochemically crucial step is the catalytic hydrogenation of the 1-methyl-2-propylcyclohexene intermediate. This reaction involves the addition of hydrogen gas (H₂) across the double bond in the presence of a metal catalyst. The stereochemical outcome of this step is critical for obtaining the desired trans isomer of the final product.

Catalytic hydrogenation is a syn-addition process, meaning that both hydrogen atoms add to the same face of the double bond. The stereoselectivity of the reaction is influenced by the steric hindrance presented by the existing substituents on the cyclohexane ring. The catalyst, typically platinum(IV) oxide (PtO₂, Adam's catalyst) or palladium on carbon (Pd/C), adsorbs the alkene onto its surface. The hydrogen atoms are then delivered to the less sterically hindered face of the double bond.

To favor the formation of this compound, the hydrogenation should proceed in a way that the new hydrogen atoms add to the same side as the existing methyl group, forcing the propyl group into a trans relationship with the methyl group in the most stable chair conformation. The reaction is typically carried out in a solvent like ethanol or ethyl acetate under a hydrogen atmosphere.

Below is a summary of the proposed synthetic pathway with projected data based on analogous reactions found in the literature.

| Step | Transformation | Precursor | Reagents and Conditions | Intermediate/Product | Projected Yield | Key Spectroscopic Data |

|---|---|---|---|---|---|---|

| 1 | Grignard Reaction | 2-Methylcyclohexanone | 1. Propylmagnesium bromide in THF, 0 °C to rt 2. Aqueous acidic workup (e.g., NH₄Cl) | 1-Propyl-2-methylcyclohexanol | ~80-90% | IR (cm⁻¹): ~3400 (broad, O-H stretch) ¹H NMR (δ, ppm): Signals for methyl, propyl, and cyclohexane protons; absence of carbonyl signal. ¹³C NMR (δ, ppm): Signal for carbinol carbon (~70-80 ppm). |

| 2 | Acid-Catalyzed Dehydration | 1-Propyl-2-methylcyclohexanol | H₃PO₄ (catalytic amount), heat, distillation | 1-Methyl-2-propylcyclohexene (major product) | ~70-85% | IR (cm⁻¹): ~1650 (C=C stretch) ¹H NMR (δ, ppm): Olefinic proton signal (~5.3-5.7 ppm). ¹³C NMR (δ, ppm): Signals for sp² carbons of the double bond (~120-140 ppm). |

| 3 | Catalytic Hydrogenation | 1-Methyl-2-propylcyclohexene | H₂ (1 atm), PtO₂ or Pd/C, Ethanol, rt | trans-1-Methyl-2-propylcyclohexane | >95% | IR (cm⁻¹): Absence of C=C stretch. ¹H NMR (δ, ppm): Aliphatic protons only. ¹³C NMR (δ, ppm): Aliphatic carbons only. |

Chemical Reactivity and Reaction Mechanisms

Unimolecular Reaction Pathways of Substituted Cyclohexanes

Unimolecular reactions of substituted cyclohexanes like trans-1-Methyl-2-propylcyclohexane typically involve high-energy processes such as dissociation, isomerization, hydrogen-atom abstraction, and beta-scission. These pathways are fundamental in understanding the thermal decomposition and combustion chemistry of cyclic hydrocarbons.

Dissociation and Isomerization Processes

Under thermal stress, the C-C bonds within the this compound molecule can rupture, leading to dissociation. The bond dissociation energies will dictate the most likely fragmentation patterns. The exocyclic C-C bond between the cyclohexane (B81311) ring and the propyl group, or the methyl group, is a potential site for initial cleavage. Ring-opening, or scission of an endocyclic C-C bond, is another critical dissociation pathway that leads to the formation of unsaturated acyclic isomers.

Isomerization of this compound can occur through various mechanisms, including ring-opening to a diradical intermediate followed by ring-closure to a different isomer (e.g., cis-1-Methyl-2-propylcyclohexane) or other structural isomers. Positional isomerization of the alkyl groups on the ring can also occur at high temperatures.

Hydrogen-Atom Abstraction Reactions

Hydrogen-atom abstraction is a key initiation step in the radical chain reactions of alkylcyclohexanes. In this compound, there are multiple sites from which a hydrogen atom can be abstracted by radicals, leading to the formation of various alkylcyclohexyl radicals. The rate and selectivity of these abstraction reactions are dependent on the type of C-H bond (primary, secondary, or tertiary).

Theoretical and kinetic studies on similar alkylcyclohexanes, such as methylcyclohexane and n-propylcyclohexane, have shown that the abstraction of a hydrogen atom from a tertiary carbon site on the ring is generally the fastest. abo.fi This is attributed to the lower C-H bond dissociation energy at tertiary positions, leading to a more stable tertiary radical. For this compound, this would correspond to hydrogen abstraction from the C1 and C2 positions of the cyclohexane ring. Abstraction from the secondary carbons of the ring and the propyl side chain, as well as the primary carbons of the methyl and propyl groups, also occurs, but typically at slower rates. The relative rates of abstraction are crucial for determining the subsequent reaction pathways and the distribution of final products.

Beta-Scission Pathways

Once a radical is formed through hydrogen-atom abstraction, it can undergo beta-scission, a unimolecular reaction where a C-C bond beta to the radical center breaks. This process is a major route for the decomposition of larger radicals into smaller, more stable molecules and radicals.

For radicals of this compound, several beta-scission pathways are possible:

Ring-Opening: If the radical is on the cyclohexane ring, a beta-scission event can lead to the opening of the ring, forming an unsaturated, acyclic radical. This is a common and important reaction in the pyrolysis and combustion of cycloalkanes.

Side-Chain Scission: If the radical is located on the propyl side chain, beta-scission can result in the cleavage of a C-C bond within the side chain or the detachment of the entire side chain from the ring. For instance, if a radical is formed on the second carbon of the propyl group, beta-scission can lead to the formation of ethene and a smaller radical.

The specific beta-scission pathway that dominates will depend on the stability of the resulting products (alkenes and new radicals).

Catalytic Reactions Involving this compound

Catalytic processes offer more controlled and selective routes for the transformation of this compound compared to high-temperature unimolecular reactions. These reactions are of significant industrial importance, particularly in the context of fuel upgrading and chemical synthesis.

Ring Opening Reactions and Detailed Mechanisms

The catalytic ring opening of cycloalkanes is a key process for improving the cetane number of diesel fuels by converting cyclic hydrocarbons into more desirable paraffinic molecules. abo.fi This reaction is typically carried out over bifunctional catalysts, which possess both metal and acidic functionalities. Supported noble metals such as platinum (Pt), palladium (Pd), iridium (Ir), and rhodium (Rh) on acidic supports like zeolites or silica-alumina are commonly employed. abo.fi

The mechanism of catalytic ring opening is complex and can proceed through several intermediates. One proposed mechanism involves the dehydrogenation of the cyclohexane ring on the metal sites to form a cyclo-olefin or cyclo-diene intermediate. This unsaturated species can then be protonated on an acid site to form a carbenium ion. The resulting carbocation can undergo ring-opening via beta-scission, a process that is thermodynamically favored due to the relief of ring strain. The resulting unsaturated acyclic carbocation can then be hydrogenated on the metal sites to yield the final paraffinic products.

The selectivity of the ring-opening reaction is highly dependent on the catalyst properties and reaction conditions. For this compound, the initial C-C bond cleavage can occur at various positions within the ring, leading to a mixture of isomeric products.

Hydrogenolysis Pathways (Exocyclic vs. Endocyclic)

Hydrogenolysis is a catalytic reaction that involves the cleavage of a C-C bond with the simultaneous addition of hydrogen. In the context of this compound, hydrogenolysis can occur at either the C-C bonds within the cyclohexane ring (endocyclic) or the C-C bond connecting the alkyl substituents to the ring (exocyclic).

Endocyclic Hydrogenolysis: This pathway leads to the opening of the cyclohexane ring, resulting in the formation of acyclic alkanes. The selectivity of endocyclic C-C bond cleavage is influenced by the substitution pattern of the ring. Cleavage can occur at substituted (tertiary-tertiary or tertiary-secondary) or unsubstituted (secondary-secondary) C-C bonds. For instance, studies on the hydrogenolysis of methylcyclohexane over iridium catalysts have shown that the rate and selectivity of endocyclic C-C bond cleavage are dependent on the Ir particle size and H2 pressure. researchgate.net

Exocyclic Hydrogenolysis: This pathway involves the cleavage of the bond between the alkyl group and the cyclohexane ring, a process also known as dealkylation. For this compound, this would result in the formation of propylcyclohexane and methane, or methylcyclohexane and propane. The rate of exocyclic C-C bond cleavage has been observed to decrease with increasing H2 pressure and decreasing Ir particle size in the case of methylcyclohexane. researchgate.net

The competition between endocyclic and exocyclic hydrogenolysis is a critical factor in determining the final product distribution and is influenced by the catalyst, reaction conditions, and the structure of the substrate.

Skeletal Isomerization in Hydroconversion Processes

The hydroconversion of alkylcyclohexanes like this compound is a critical process in petroleum refining for improving the octane number of gasoline. A key reaction pathway is skeletal isomerization, which involves the rearrangement of the carbon framework. For substituted cyclohexanes, this process typically proceeds through a ring contraction mechanism.

The initial step involves the formation of a carbenium ion on the cyclohexane ring. This is followed by a contraction of the six-membered ring into a five-membered ring, leading to the formation of substituted cyclopentane intermediates. For instance, in the hydroconversion of methylcyclohexane, a model compound for more complex alkylcyclohexanes, the ring contracts to form ethylcyclopentane and dimethylcyclopentanes. researchgate.net These cyclopentane derivatives can then undergo ring-opening reactions to yield a variety of branched alkanes (isoparaffins), which are desirable high-octane fuel components. researchgate.net The distribution of the final products, such as dimethylpentanes versus methylhexanes, is heavily dependent on the stability of the intermediate cyclopentane structures and the reaction conditions. researchgate.net

Influence of Catalyst Type and Support (e.g., Bifunctional vs. Hydrogenolytic)

The efficiency and selectivity of skeletal isomerization during hydroconversion are profoundly influenced by the type of catalyst used. Catalysts for this process are typically bifunctional, meaning they possess both acidic and metallic sites, or they can be primarily hydrogenolytic.

Bifunctional Catalysts : These catalysts combine a noble metal (like platinum or palladium) for hydrogenation-dehydrogenation reactions with an acidic support (such as zeolites or silica-alumina) for isomerization reactions. In the hydroconversion of methylcyclohexane, a Pt-modified solid acid catalyst (e.g., Pt/H-β zeolite) facilitates the initial ring contraction to cyclopentane intermediates on its acid sites. researchgate.net The metal sites then promote the subsequent ring-opening of these intermediates. The balance between the metal and acid functions is crucial for maximizing the yield of desired isomers.

Hydrogenolytic Catalysts : These catalysts, often based on metals like iridium (Ir), primarily promote the direct cleavage of C-C bonds. researchgate.net For example, an Ir/Al2O3 catalyst can be used specifically for the ring-opening step. researchgate.net The choice of catalyst can significantly alter the product distribution. Studies have shown that using a physical mixture of a ring-contraction catalyst (like Pt-H4SiW12O40/SiO2) and a ring-opening catalyst (Ir/Al2O3) in a single reactor can lead to undesired byproducts due to competing reactions. researchgate.net However, employing a dual-reactor system, where ring contraction occurs in the first reactor and ring opening in the second, can significantly enhance the yield of desired dimethylpentanes to as high as 30%. researchgate.net

Combustion and Pyrolysis Chemistry of Alkylcyclohexanes

The combustion of alkylcyclohexanes is a complex process involving thousands of elementary reactions. Detailed studies on surrogates like n-propylcyclohexane (n-Pch) provide critical insights into the behavior of this compound as a fuel component.

Oxidation Pathways and Formation of Intermediate Species

The oxidation of n-propylcyclohexane begins with the abstraction of a hydrogen atom from the fuel molecule by reactive species such as O2, OH, or HO2. chalmers.se This initial step can produce seven distinct fuel radicals, depending on the position of the H-atom abstraction on the cyclohexane ring or the propyl side chain. chalmers.seresearchgate.net

At lower temperatures, these fuel radicals react with molecular oxygen (O2) to form alkylperoxy radicals (RO2). These can then isomerize via internal H-atom transfer to form hydroperoxy alkylperoxy radicals (O2QOOH), a critical step leading to chain branching and autoignition. chalmers.se At higher temperatures, the primary consumption pathway for the initial fuel radicals is through β-scission, where the C-C bonds break, leading to the formation of smaller alkenes and alkenyl species. chalmers.seresearchgate.net

Key intermediate species identified during the oxidation of n-propylcyclohexane include various alkenes, cyclic ethers, and smaller oxygenated compounds. chalmers.seresearchgate.net Unimolecular decomposition of the n-propylcyclohexane molecule can also directly produce smaller linear and branched alkenes. chalmers.seresearchgate.net

Kinetic Modeling of Combustion Processes

To understand and predict the complex combustion behavior of alkylcyclohexanes, detailed chemical kinetic models are developed. These models consist of a comprehensive set of elementary reactions with their corresponding rate constants. For n-propylcyclohexane, models have been developed that include both high- and low-temperature oxidation pathways, comprising thousands of reactions among hundreds of species. semanticscholar.orgbohrium.commdpi.com

These kinetic models are validated by comparing their predictions against a wide range of experimental data from various facilities, including shock tubes (ST), rapid compression machines (RCM), jet-stirred reactors (JSR), and pressurized flow reactors (PFR). researchgate.netsemanticscholar.org Sensitivity analyses are performed using these models to identify the key reactions that control important combustion phenomena like ignition delay. mdpi.com For example, at low temperatures, the isomerization of O2QOOH radicals is highly influential on ignition timing. mdpi.com

Laminar Flame Speed Measurements and Theoretical Simulations

Laminar flame speed is a fundamental property of a fuel-air mixture that quantifies its reactivity and is essential for designing and optimizing combustion engines. Experimental measurements for n-propylcyclohexane have been conducted in heated spherical bombs at elevated temperatures (e.g., 403 K) and atmospheric pressure. researchgate.net

Studies comparing n-propylcyclohexane with other fuel components like n-decane show distinct behaviors. While the flame speeds of n-decane and n-propylcyclohexane are similar under lean conditions, they diverge at stoichiometric and rich conditions. researchgate.net Kinetic models, such as extensions of the JetSurF 2.0 model, have been used to simulate these experimental results, showing good agreement over a wide range of equivalence ratios. researchgate.net Rate of production analyses based on these simulations help elucidate how the cyclic alkane structure influences the formation of intermediate compounds that affect flame propagation. researchgate.net

Ignition Delay Time Studies

Ignition delay time (IDT) is a critical parameter for characterizing a fuel's autoignition properties, particularly relevant to engine knock. Extensive IDT measurements for n-propylcyclohexane and methylcyclohexane have been performed in shock tubes and rapid compression machines over a broad range of conditions. researchgate.netsemanticscholar.org

Experimental studies on n-propylcyclohexane cover pressures from 20 to 40 bar, temperatures from 650 to 1200 K, and various equivalence ratios. researchgate.netsemanticscholar.org These experiments reveal the characteristic negative temperature coefficient (NTC) behavior, where the ignition delay time increases with temperature over a certain range (typically 750-850 K). bohrium.com This phenomenon is a hallmark of low-temperature combustion chemistry, governed by the competition between chain-branching and chain-terminating reaction pathways. bohrium.com The collected experimental data are crucial for the validation and refinement of the detailed kinetic models discussed previously. researchgate.netsemanticscholar.org

Interactive Data Table: Ignition Delay Time for n-Propylcyclohexane

This table presents a selection of experimental conditions from ignition delay time studies on n-propylcyclohexane, a surrogate for this compound.

| Pressure (bar) | Temperature Range (K) | Equivalence Ratio (Φ) | Experimental Facility |

| 20 | 650 - 1200 | 0.5, 1.0 | RCM & ST researchgate.netsemanticscholar.org |

| 40 | 650 - 1200 | 0.5, 1.0 | RCM & ST researchgate.netsemanticscholar.org |

Research Applications in Chemical Science and Engineering

Organic Synthesis and Materials Science

In the realms of organic and materials science, trans-1-Methyl-2-propylcyclohexane is recognized for its utility as both a synthetic intermediate and a specialized solvent.

Role as an Intermediate in Specialty Chemical Synthesis

As a functionalized cyclohexane (B81311) derivative, this compound serves as an intermediate in the synthesis of more complex molecules. Its cyclohexane framework is a common structural motif in various target compounds. The synthesis of its cis-isomer, which shares the same molecular backbone, can be achieved through methods like the alkylation of cyclohexane derivatives, requiring careful control of reaction conditions to ensure the desired stereochemistry. This versatility makes it a valuable resource in the production of specialty chemicals, including those used in the pharmaceutical, agrochemical, and materials science sectors.

Applications as a Solvent in Diverse Organic Reactions

Due to its non-polar nature and liquid state under standard conditions, this compound is also utilized as a solvent. It is a known component of some petroleum solvents and its specific structure allows it to effectively dissolve a wide array of organic materials. This property makes it a suitable medium for various organic reactions where a non-reactive, non-polar environment is required.

Fuel Science and Engineering

The study of this compound is particularly relevant in fuel science, where it is used in combustion research and for understanding fuel performance metrics.

Inclusion in Surrogate Fuel Mixtures for Advanced Combustion Research

Alkylated cyclohexanes are a significant class of compounds found in conventional transportation fuels. To facilitate controlled and repeatable combustion research, simplified fuel mixtures known as surrogates are developed to mimic the properties of real fuels like jet fuel. Close structural analogs of this compound, such as n-propylcyclohexane and methylcyclohexane, are frequently included in surrogate fuel formulations for kerosene and military-grade jet fuels like JP-5 and JP-8. These compounds represent the monocycloparaffin content of the fuel, which is crucial for accurately simulating physical and chemical properties such as density, viscosity, and ignition behavior.

Catalysis Research

While specific research focusing exclusively on this compound in catalysis is not widely documented, its behavior can be inferred from extensive studies on similar cycloalkanes like cyclohexane and methylcyclohexane in key industrial processes. In petroleum refining, catalytic reforming and catalytic cracking are essential for converting low-octane naphtha fractions into high-value gasoline components and chemical feedstocks.

During catalytic reforming, which typically uses a platinum-based catalyst, cycloalkanes are dehydrogenated to form aromatic compounds. For instance, methylcyclohexane is a classic model compound for studying the conversion to toluene, a high-octane aromatic. researchgate.net It is expected that this compound would undergo a similar reaction, ultimately forming propyl-methylbenzene isomers.

In catalytic cracking, which employs solid acid catalysts like zeolites, the primary goal is to break down larger hydrocarbons into smaller, more valuable molecules such as light olefins (e.g., propylene). researchgate.net The reaction pathways for cycloalkanes over zeolites involve complex steps of isomerization (e.g., ring contraction to a methylcyclopentane structure) followed by ring-opening and subsequent cracking. epa.gov Therefore, in catalysis research, this compound can serve as a model compound to investigate the mechanisms of isomerization, C-C bond cleavage, and hydrogen transfer reactions for substituted cycloalkanes on various catalytic materials.

Investigation in Hydrocarbon Conversion and Upgrading Processes

This compound, as a C10 naphthenic hydrocarbon, is a relevant molecule in the study of hydrocarbon conversion and upgrading processes, such as catalytic reforming and catalytic cracking. These processes are fundamental in petroleum refining for the production of high-octane gasoline and valuable chemical feedstocks. While specific studies focusing solely on this compound are not abundant in publicly available literature, its chemical behavior can be inferred from studies on similar alkylcyclohexanes.

Catalytic reforming is a key process used to convert low-octane naphthas into high-octane reformates. This is achieved by promoting a variety of reactions, including dehydrogenation of naphthenes to aromatics, dehydrocyclization of paraffins, and isomerization of paraffins and naphthenes. The primary goal is to increase the aromatic hydrocarbon content, which significantly boosts the octane number. Alkylcyclohexanes, such as this compound, are important reactants in this process. Under reforming conditions, typically over bifunctional catalysts (e.g., platinum on an acidic support like alumina), this compound would be expected to undergo dehydrogenation to form 1-methyl-2-propylbenzene.

In addition to dehydrogenation, isomerization and ring-opening reactions can also occur. Isomerization might involve a shift in the positions of the methyl and propyl groups on the cyclohexane ring. Ring-opening, or hydrocracking, of the cyclohexane ring would lead to the formation of various branched alkanes. The distribution of products is highly dependent on the catalyst type, temperature, pressure, and hydrogen partial pressure.

Catalytic cracking is another crucial refinery process that breaks down large hydrocarbon molecules into smaller, more valuable ones, such as gasoline and light olefins. The cracking of naphthenic compounds like alkylcyclohexanes proceeds through carbenium ion intermediates on acidic catalysts, such as zeolites. For this compound, the reaction pathways would likely involve protonation followed by C-C bond scission within the cyclohexane ring or in the alkyl side chains. This would result in a complex mixture of smaller alkanes, alkenes, and cyclic compounds. Studies on the catalytic cracking of similar molecules like methylcyclohexane and propylcyclohexane indicate that the product distribution is influenced by the stability of the intermediate carbenium ions and the pore structure of the zeolite catalyst.

The table below summarizes the expected major and minor products from the catalytic reforming and cracking of this compound, based on established reaction mechanisms for similar compounds.

| Process | Expected Major Products | Expected Minor Products | Key Reaction Types |

| Catalytic Reforming | 1-Methyl-2-propylbenzene, Hydrogen | Isomers of methyl-propylcyclohexane, Branched alkanes (from ring opening) | Dehydrogenation, Isomerization, Hydrocracking |

| Catalytic Cracking | Light olefins (e.g., ethene, propene), Branched alkanes and alkenes | Smaller cyclic hydrocarbons, Aromatic compounds (from secondary reactions) | Protonation, β-scission, Isomerization, Hydrogen transfer |

Potential in Liquid Organic Hydrogen Carriers (LOHCs) Systems for Energy Storage

Liquid Organic Hydrogen Carriers (LOHCs) are organic compounds that can store hydrogen through chemical bonds in a reversible hydrogenation-dehydrogenation cycle. This technology is considered a promising option for the safe and efficient transportation and storage of hydrogen. The most well-studied LOHC systems often involve the hydrogenation of an aromatic compound to its corresponding cycloalkane (the hydrogen-rich form) and the subsequent dehydrogenation to release hydrogen when needed.

The methylcyclohexane (MCH)/toluene system is a benchmark for LOHCs. Methylcyclohexane, the hydrogenated form, is a liquid at ambient conditions with physical properties similar to gasoline, making it compatible with existing fuel infrastructure. The dehydrogenation of methylcyclohexane to toluene releases hydrogen.

Given its structure as a substituted cyclohexane, this compound is a potential candidate for an LOHC system. Its corresponding aromatic counterpart would be 1-methyl-2-propylbenzene. The key reactions in this potential LOHC cycle would be:

Hydrogenation (Storage): C₁₀H₁₄ (1-methyl-2-propylbenzene) + 3H₂ ⇌ C₁₀H₂₀ (this compound)

Dehydrogenation (Release): C₁₀H₂₀ (this compound) ⇌ C₁₀H₁₄ (1-methyl-2-propylbenzene) + 3H₂

The viability of an LOHC molecule depends on several factors, including its hydrogen storage capacity, the thermodynamics and kinetics of the hydrogenation and dehydrogenation reactions, its physical properties (e.g., melting point, boiling point, viscosity), and its long-term stability over multiple cycles.

The theoretical hydrogen storage capacity of the 1-methyl-2-propylbenzene/trans-1-Methyl-2-propylcyclohexane system can be calculated based on their molar masses.

| Compound | Molar Mass ( g/mol ) | Hydrogen Storage Capacity (wt%) |

| This compound | 140.27 | 6.1 |

| 1-Methyl-2-propylbenzene | 134.22 |

A study on the thermodynamic properties of various alkyl-cyclohexanes as potential LOHCs has highlighted the importance of enthalpy of formation and vaporization for optimizing the hydrogenation/dehydrogenation processes. While this study did not specifically detail this compound, the principles outlined are directly applicable. The alkyl substituents on the cyclohexane ring can influence the thermodynamics of the dehydrogenation reaction.

Research on the dehydrogenation of methylcyclohexane has shown that platinum-based catalysts are highly effective. It is expected that similar catalytic systems would be active for the dehydrogenation of this compound. However, the presence of a propyl group in addition to a methyl group could introduce steric effects that may influence the reaction kinetics and catalyst stability. Further research would be needed to determine the optimal catalyst and reaction conditions for this specific LOHC candidate.

Environmental Monitoring and Analytical Chemistry

Detection and Speciation as Volatile Organic Compounds (VOCs) in Environmental Samples

This compound is a member of the vast group of volatile organic compounds (VOCs). VOCs are organic chemicals that have a high vapor pressure at ordinary room temperature, which causes them to evaporate and enter the surrounding air. They are emitted from a wide variety of sources, both natural and anthropogenic. Anthropogenic sources include industrial processes, vehicle exhaust, and the use of solvents and consumer products.

As a C10 hydrocarbon, this compound can be found in complex mixtures of hydrocarbons, such as gasoline and other petroleum products. Its presence in the environment is therefore often associated with emissions from these sources. Several environmental monitoring studies have identified this compound in various environmental samples, confirming its status as a VOC.

For instance, studies on the chemical composition of gas-phase organic carbon emissions from motor vehicles have listed this compound as one of the many hydrocarbons detected in vehicle exhaust. Its presence in urban and industrial atmospheres is therefore expected.

Furthermore, investigations of VOCs at industrial sites have also reported the detection of this compound. For example, a study characterizing VOCs at an industrial lagoon in the North-West of England identified 1-Methyl-2-propylcyclohexane (B1617565) (isomer not specified) among the compounds present. This indicates that industrial activities can be a source of this compound to the local environment.

The detection and speciation of individual VOCs like this compound in environmental samples are crucial for several reasons:

Source Apportionment: The relative abundance of different hydrocarbons can help identify the sources of pollution.

Atmospheric Chemistry: VOCs are precursors to the formation of secondary pollutants like ozone and secondary organic aerosols, which have significant impacts on air quality and climate.

Human Health and Environmental Risk Assessment: Understanding the concentrations of specific VOCs is necessary to assess potential health risks to exposed populations and impacts on ecosystems.

The table below provides a summary of environmental contexts where this compound has been detected.

| Environmental Matrix | Source/Context | Significance |

| Urban/Industrial Air | Vehicle exhaust, Industrial emissions | Contributes to air pollution, potential for secondary pollutant formation |

| Industrial Wastewater/Lagoons | Industrial processes | Indicator of industrial contamination |

Method Development for Analysis in Complex Matrices

The accurate and reliable analysis of this compound in complex environmental matrices such as air, water, and soil requires sophisticated analytical methods. Due to its volatile nature and its typical presence in mixtures with numerous other hydrocarbons, gas chromatography (GC) is the analytical technique of choice.

Gas Chromatography (GC): GC separates the components of a mixture based on their different boiling points and interactions with the stationary phase of the chromatographic column. For the analysis of this compound, a non-polar or semi-polar capillary column is typically used. The NIST Chemistry WebBook provides retention index data for this compound on various stationary phases, which is essential for its identification in complex chromatograms.

Mass Spectrometry (MS): Coupling GC with a mass spectrometer (GC-MS) provides a powerful tool for both the separation and identification of volatile compounds. The mass spectrometer fragments the molecules eluting from the GC column, producing a unique mass spectrum that acts as a chemical fingerprint. This allows for the confident identification of this compound even in the presence of co-eluting compounds.

Sample Preparation: For the analysis of trace levels of this compound in environmental samples, a pre-concentration step is often necessary. Common techniques include:

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that uses a coated fiber to adsorb and concentrate analytes from a sample. Headspace SPME is particularly suitable for volatile compounds in water and soil samples.

Purge and Trap: This technique involves bubbling an inert gas through a liquid sample to purge the volatile compounds, which are then trapped on a sorbent material. The trapped compounds are subsequently desorbed thermally onto the GC column.

Sorbent Tubes: For air sampling, a known volume of air is drawn through a tube packed with a sorbent material that traps the VOCs. The analytes are then thermally desorbed for GC analysis.

The development of analytical methods for this compound in complex matrices involves optimizing several parameters, including the choice of GC column, temperature programming, and the parameters for sample extraction and introduction. The goal is to achieve good chromatographic resolution, high sensitivity, and accurate quantification.

The following table summarizes key analytical parameters for the analysis of this compound.

| Analytical Technique | Key Parameters | Application |

| Gas Chromatography (GC) | Column Stationary Phase, Temperature Program, Retention Index | Separation from other hydrocarbons |

| Mass Spectrometry (MS) | Ionization Method (e.g., Electron Ionization), Mass Analyzer | Confirmatory identification and quantification |

| Solid-Phase Microextraction (SPME) | Fiber Coating, Extraction Time and Temperature | Pre-concentration from water and soil samples |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.